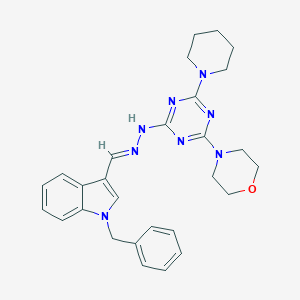![molecular formula C27H27ClN2O4 B301622 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301622.png)
2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that belongs to the family of chromene derivatives. This compound has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. Studies have reported that this compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its pharmacological effects.
Future Directions
There are several future directions for the research on 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is the optimization of its pharmacological effects through structure-activity relationship studies. Another direction is the investigation of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Finally, the development of new synthetic methods for this compound could also be an area of future research.
Synthesis Methods
The synthesis of 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-chlorobenzyl bromide in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with 3-amino-2-butanone in the presence of acetic acid to yield the final product.
Scientific Research Applications
2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown potential applications in drug discovery and development. This compound has been reported to exhibit anticancer, antiviral, and antibacterial activities. In addition, it has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Molecular Formula |
C27H27ClN2O4 |
Molecular Weight |
479 g/mol |
IUPAC Name |
2-amino-4-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C27H27ClN2O4/c1-4-32-22-11-16(9-10-21(22)33-15-17-7-5-6-8-19(17)28)24-18(14-29)26(30)34-23-13-27(2,3)12-20(31)25(23)24/h5-11,24H,4,12-13,15,30H2,1-3H3 |
InChI Key |
DOKQEQKTNWZLBN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301539.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301542.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)
![ethyl 5-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301546.png)
![ethyl 2-({5-[4-chloro-3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301548.png)
![ethyl 5-(2-chlorophenyl)-2-(2,3-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301549.png)
![{2,6-dichloro-4-[(5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B301551.png)
![ethyl 2-(5-bromo-3-chloro-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301554.png)
![Methyl {[6-({2-[(4-phenyl-1-piperazinyl)carbonyl]benzoyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B301558.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301560.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)